Ethyl 6-(1-naphthyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(1-naphthyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a hexanoate chain, which includes a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate typically involves the esterification of 6-(1-naphthyl)-6-oxohexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1-naphthyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-(1-naphthyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(1-naphthyl)-6-hydroxyhexanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(1-naphthyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 6-(1-naphthyl)-6-oxohexanoate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The naphthyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ester and keto groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxohexanoate: Lacks the naphthyl group, making it less hydrophobic and potentially less biologically active.
6-(1-Naphthyl)-6-oxohexanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 6-(2-naphthyl)-6-oxohexanoate: A positional isomer with the naphthyl group in a different position, which can affect its chemical and biological properties.
Uniqueness
Ethyl 6-(1-naphthyl)-6-oxohexanoate is unique due to the presence of the naphthyl group, which imparts distinct hydrophobic and electronic properties. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Biological Activity
Ethyl 6-(1-naphthyl)-6-oxohexanoate is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester characterized by a naphthyl group attached to a hexanoate chain containing a keto group. Its unique structure contributes to its hydrophobic nature and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The naphthyl group enhances the compound's affinity for hydrophobic pockets within proteins, while the ester and keto functionalities may engage in hydrogen bonding and other interactions that modulate biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer effects. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and survival. The compound's ability to selectively target cancer cells while sparing normal cells is a promising aspect of its therapeutic potential.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Mechanism | Interaction with enzymes/receptors |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents. The study hypothesized that the compound activates caspase pathways leading to programmed cell death.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the esterification of 6-(1-naphthyl)-6-oxohexanoic acid with ethanol, catalyzed by acids such as sulfuric acid. This process is crucial for producing high-purity compounds for research and potential therapeutic applications.
In industrial contexts, this compound serves as an intermediate in organic synthesis, particularly in the development of specialty chemicals and pharmaceuticals. Its unique structural features make it valuable in various scientific disciplines, including medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 6-naphthalen-1-yl-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-21-18(20)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,2,5-6,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHYLMOCUQYBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645603 |
Source
|
Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101743-65-1 |
Source
|
Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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